Coriolin

Description

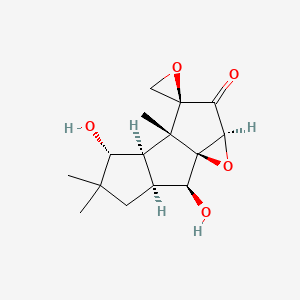

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one |

InChI |

InChI=1S/C15H20O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-9,11,16-17H,4-5H2,1-3H3/t6-,7-,8-,9+,11+,13+,14-,15+/m0/s1 |

InChI Key |

OMAFWWAJLVYWPU-ZOEJUPFXSA-N |

Isomeric SMILES |

C[C@]12[C@H]3[C@H](CC([C@@H]3O)(C)C)[C@@H]([C@@]14[C@H](O4)C(=O)[C@@]25CO5)O |

Canonical SMILES |

CC1(CC2C(C1O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C |

Synonyms |

coriolin |

Origin of Product |

United States |

Foundational & Exploratory

Coriolin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolin is a sesquiterpenoid antibiotic with recognized antitumor properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and impact on cellular signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Natural Source

The primary and most well-documented natural source of this compound is the fungus Coriolus consors .[1] This basidiomycete is the organism from which this compound and its derivatives were first isolated and characterized. The production of this compound is achieved through the fermentation of Coriolus consors in a suitable nutrient medium.

Isolation and Purification of this compound from Coriolus consors

The isolation and purification of this compound from Coriolus consors fermentation cultures is a multi-step process involving extraction and chromatographic techniques. While a highly detailed, standardized protocol with precise yield and purity at each step is not extensively documented in publicly available literature, a general methodology can be constructed based on established techniques for isolating secondary metabolites from fungal cultures.

Fermentation

The initial step is the cultivation of Coriolus consors in a liquid fermentation medium. The composition of the medium and the fermentation parameters are critical for maximizing the yield of this compound.

Experimental Protocol: Fermentation of Coriolus consors

-

Inoculum Preparation: A pure culture of Coriolus consors is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a mycelial mat.

-

Seed Culture: A portion of the mycelial mat is used to inoculate a seed culture in a liquid medium (e.g., Potato Dextrose Broth - PDB). The seed culture is incubated for several days to generate a sufficient biomass for inoculating the production culture.

-

Production Culture: The production culture is initiated by transferring the seed culture to a larger volume of sterile fermentation medium. The medium composition is optimized for secondary metabolite production and typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the biosynthesis and accumulation of this compound.

Extraction

Following fermentation, the fungal biomass (mycelium) and the culture broth are separated. This compound can be extracted from both the mycelium and the broth, though the distribution between these two phases can vary.

Experimental Protocol: Extraction of this compound

-

Separation: The fermentation culture is filtered or centrifuged to separate the mycelium from the culture broth.

-

Mycelial Extraction:

-

The mycelium is dried (e.g., by lyophilization or air drying).

-

The dried mycelium is then extracted exhaustively with an organic solvent such as methanol or ethyl acetate. This is typically performed using techniques like maceration or Soxhlet extraction.

-

-

Broth Extraction:

-

The culture broth is subjected to liquid-liquid extraction with a water-immiscible organic solvent, commonly ethyl acetate. This process is repeated multiple times to ensure efficient extraction of this compound.

-

-

Concentration: The organic extracts from the mycelium and broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract containing this compound is a complex mixture of various metabolites. Purification is achieved through a series of chromatographic steps.

Experimental Protocol: Purification of this compound

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).

-

The column is eluted with a gradient of increasing polarity, typically using solvent systems like hexane-ethyl acetate or chloroform-methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):

-

The final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Quantitative Data on this compound Isolation

| Stage of Process | Starting Material | Product | Yield (%) | Purity (%) |

| Fermentation | Culture Medium | Fermentation Broth & Mycelium | - | - |

| Extraction | Fermentation Broth & Mycelium | Crude Extract | Varies | Low |

| Silica Gel Chromatography | Crude Extract | Enriched this compound Fraction | Varies | Moderate |

| Sephadex LH-20 Chromatography | Enriched this compound Fraction | Partially Purified this compound | Varies | High |

| Preparative HPLC | Partially Purified this compound | Pure this compound | Varies | >95% |

Biological Activity and Signaling Pathways

While this compound is known for its antitumor properties, the specific molecular mechanisms and signaling pathways it targets are not extensively elucidated in the available scientific literature. Research on other natural products with anticancer activity provides a framework for potential mechanisms that may also be relevant to this compound.

Potential Mechanisms of Action

Based on the activities of similar compounds, this compound's antitumor effects may be mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Affected by this compound:

-

Protein Kinase Inhibition: Many natural products exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling. This compound may act as an inhibitor of one or more protein kinases involved in cancer progression.

-

Induction of Apoptosis: this compound could trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: It may halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.

-

Reactive Oxygen Species (ROS) Modulation: this compound might influence the levels of intracellular ROS, which can lead to oxidative stress and subsequent cell death in cancer cells.

Diagrams of Potential Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the isolation of this compound and a hypothetical signaling pathway that it might inhibit.

Caption: Generalized workflow for the isolation and purification of this compound.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.

Conclusion

This compound, a secondary metabolite from Coriolus consors, holds significant promise as an antitumor agent. This guide has outlined the fundamental knowledge regarding its natural source and a generalized, adaptable protocol for its isolation and purification. While the precise molecular targets and mechanisms of action of this compound require further in-depth investigation, the information presented here provides a solid foundation for researchers to build upon. Future studies focusing on optimizing fermentation and purification processes to improve yields, and detailed investigations into its effects on specific cancer-related signaling pathways, will be crucial for advancing this compound towards potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coriolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolin, a sesquiterpene antibiotic isolated from the basidiomycete Coriolus consors, has attracted significant attention due to its complex chemical architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key quantitative data, detailed experimental protocols for its structural elucidation, and a visualization of its molecular framework. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a member of the hirsutane family of sesquiterpenoids, characterized by a unique tricyclic carbon skeleton. Its molecular formula is C₁₅H₂₀O₅. The systematic IUPAC name for this compound is (1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.0¹,¹¹.0³,⁷]dodecane-9,2'-oxiran]-10-one.

The core of the this compound molecule is a fused triquinane system, a cyclopentane ring fused to a bicyclo[3.3.0]octane system. The stereochemistry of this compound is complex, featuring multiple chiral centers. The absolute configuration of naturally occurring (-)-Coriolin has been unequivocally established through total synthesis and spectroscopic analysis.

To illustrate the intricate three-dimensional arrangement of atoms in this compound, a DOT language script is provided below to generate a 2D chemical structure diagram with stereochemical details.

Caption: 2D Chemical Structure of this compound with Stereochemistry.

Quantitative Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been supported by a range of quantitative data derived from various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₅ |

| Molecular Weight | 280.32 g/mol |

| Appearance | Colorless needles |

| Melting Point | 167-169 °C |

| Specific Optical Rotation ([α]D) | -33° (c 1.0, CHCl₃) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the complex structure of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for (-)-Coriolin.

Table 1: ¹H NMR Spectral Data of (-)-Coriolin (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.85 | d | 8.0 |

| H-3 | 4.50 | d | 6.0 |

| H-4 | 4.20 | dd | 6.0, 4.0 |

| H-6 | 2.50 | m | |

| H-7 | 4.65 | d | 8.0 |

| H-9 | 3.10 | d | 4.0 |

| H-10 | 3.30 | d | 4.0 |

| H-12 (CH₃) | 1.10 | s | |

| H-13 (CH₃) | 1.05 | s | |

| H-14 (CH₃) | 1.25 | d | 7.0 |

| OH-4 | 3.50 | br s | |

| OH-7 | 3.80 | br s |

Table 2: ¹³C NMR Spectral Data of (-)-Coriolin (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 55.0 |

| C-2 | 210.0 |

| C-3 | 78.0 |

| C-4 | 75.0 |

| C-5 | 48.0 |

| C-6 | 45.0 |

| C-7 | 72.0 |

| C-8 | 50.0 |

| C-9 | 65.0 |

| C-10 | 60.0 |

| C-11 | 40.0 |

| C-12 | 28.0 |

| C-13 | 22.0 |

| C-14 | 15.0 |

| C-15 | 62.0 |

Experimental Protocols

The structural elucidation of this compound involved a combination of isolation from its natural source and rigorous spectroscopic analysis.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Coriolus consors:

-

Extraction: The dried and powdered fruiting bodies of Coriolus consors are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. Typically, this involves partitioning between water and a nonpolar solvent like n-hexane to remove lipids, followed by extraction of the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, where this compound is expected to partition.

-

Chromatographic Separation: The ethyl acetate extract is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile or methanol.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water or ethyl acetate-hexane, to yield colorless needles.

Structural Elucidation Methodology

The definitive structure of this compound was established through a combination of the following spectroscopic and analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environments.

-

2D NMR Techniques: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity of the carbon skeleton and assigning all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry by identifying protons that are close in space.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or a derivative provides the most definitive evidence for its three-dimensional structure and absolute stereochemistry.

The logical workflow for the structural elucidation process is depicted in the following diagram:

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound stands as a significant achievement in natural product chemistry. Its complex, densely functionalized tricyclic core has made it a challenging target for total synthesis and a subject of considerable interest for its biological properties. This guide has provided a detailed overview of its structural features, key quantitative data, and the experimental methodologies employed in its characterization. It is hoped that this compilation of information will aid researchers in their ongoing and future studies of this compound and related hirsutane sesquiterpenoids.

The Biosynthesis of Coriolin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolin, a hirsutane-type sesquiterpenoid produced by the fungus Trametes versicolor (formerly Coriolus consors), has garnered significant interest for its potent antitumor and antibiotic properties. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from the central precursor farnesyl pyrophosphate (FPP) to the final complex molecule. While the complete pathway has yet to be fully elucidated in T. versicolor, this guide consolidates current knowledge on hirsutane biosynthesis from related fungi to propose a chemically logical sequence of enzymatic reactions. Detailed experimental protocols for the identification and characterization of the key enzymes and their corresponding genes are provided, alongside a framework for the quantitative analysis of pathway intermediates and products. This document serves as a foundational resource for researchers aiming to unravel the intricacies of this compound biosynthesis and leverage this knowledge for biotechnological applications.

Introduction

Sesquiterpenoids are a diverse class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP).[1] Fungi, particularly Basidiomycetes, are prolific producers of sesquiterpenoids with a wide array of biological activities.[2] Among these, this compound, a member of the hirsutane family of sesquiterpenoids, is distinguished by its complex, linearly-fused tricyclopentanoid ring system and significant therapeutic potential.[3][4] The producing organism, Trametes versicolor, is a common white-rot fungus that has been a source of various bioactive secondary metabolites.[5][6]

The biosynthesis of hirsutane-type sesquiterpenoids commences with the cyclization of FPP to form the parent hydrocarbon scaffold, hirsutene.[1][7] This key reaction is catalyzed by a sesquiterpene synthase (STS). Subsequent modifications of the hirsutene backbone by tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases, lead to the formation of a diverse array of hirsutenoids, including this compound.[2][8]

While a dedicated hirsutene synthase and its associated biosynthetic gene cluster (BGC) have been identified and characterized in the related fungus Stereum hirsutum, the specific enzymes responsible for this compound biosynthesis in T. versicolor remain to be experimentally verified.[2][9] However, the recent sequencing of the T. versicolor genome and the identification of numerous putative sesquiterpene synthase genes provide a solid foundation for the discovery of the this compound BGC.[5][10]

This guide presents a putative biosynthetic pathway for this compound based on established principles of sesquiterpenoid biosynthesis. It further provides detailed methodologies for the key experiments required to identify the genes and characterize the enzymes involved in this pathway, thereby offering a roadmap for future research in this area.

Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound can be divided into two main stages: the formation of the hirsutene scaffold from FPP, and the subsequent oxidative modifications of hirsutene to yield this compound. The pathway originates from the mevalonate (MVA) pathway, which provides the universal isoprenoid building blocks.

Stage 1: Formation of the Hirsutene Scaffold

All sesquiterpenoids originate from the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate pathway.[2] The key step in the formation of the hirsutane core is the conversion of FPP to hirsutene, a reaction catalyzed by a hirsutene synthase (HS). In Stereum hirsutum, the identified hirsutene synthase is a unique fusion protein with a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain, which may serve to increase the flux of precursors through the MVA pathway.[2][9] A similar enzyme is hypothesized to exist in T. versicolor.

Stage 2: Tailoring of the Hirsutene Scaffold to this compound

Following the formation of the hirsutene scaffold, a series of post-cyclization modifications, primarily oxidations, are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, which are often encoded within the same biosynthetic gene cluster as the terpene synthase.[8][11] Based on the structure of this compound, the following oxidative steps are proposed to occur on the hirsutene backbone.

Putative Enzymatic Steps:

-

Hirsutene Synthase (HS): Catalyzes the cyclization of FPP to hirsutene.

-

Cytochrome P450 Monooxygenase 1 (P450-1): Hydroxylation at C-8.

-

Cytochrome P450 Monooxygenase 2 (P450-2): Hydroxylation at C-5.

-

Dehydrogenase/Oxidase 1: Oxidation of the C-8 hydroxyl group to a ketone.

-

Epoxidase (P450-3): Formation of the epoxide at C-11 and C-12.

-

Dehydrogenase/Oxidase 2: Introduction of a double bond between C-6 and C-7.

-

Cytochrome P450 Monooxygenase 4 (P450-4): Hydroxylation at C-13.

-

Acyltransferase: Esterification of the C-13 hydroxyl group with a fatty acid (in the case of this compound B and C). For this compound (also known as this compound A), this position is a hydroxyl group.

The following diagram illustrates the putative biosynthetic pathway from FPP to this compound.

Quantitative Data Summary

To date, there is no published quantitative data, such as enzyme kinetics or metabolite concentrations, specifically for the this compound biosynthetic pathway. The following table outlines the types of quantitative data that are essential for a thorough understanding and future metabolic engineering of this pathway.

| Parameter | Description | Experimental Method(s) | Significance |

| Enzyme Kinetics (Km, kcat, Vmax) | Michaelis-Menten parameters for each enzyme in the pathway (HS, P450s, Dehydrogenases). | In vitro enzyme assays with purified recombinant proteins and varying substrate concentrations. | Determines substrate affinity, catalytic efficiency, and identifies potential rate-limiting steps. |

| Gene Expression Levels (mRNA transcripts) | Relative or absolute quantification of the transcripts for each biosynthetic gene. | Quantitative real-time PCR (qRT-PCR), RNA-Seq. | Correlates gene expression with metabolite production under different conditions; identifies regulatory genes. |

| Protein Abundance | Quantification of the biosynthetic enzymes in the fungal mycelia. | Western Blotting, Mass Spectrometry-based proteomics (e.g., SRM, PRM). | Provides a direct measure of the amount of catalytic machinery present. |

| Metabolite Concentrations (Intermediates and Final Product) | Quantification of FPP, hirsutene, pathway intermediates, and this compound in vivo. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | Determines pathway flux, identifies metabolic bottlenecks, and measures overall productivity. |

Detailed Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the this compound biosynthetic pathway in T. versicolor.

Protocol for Identification of the this compound Biosynthetic Gene Cluster (BGC)

Objective: To identify the putative this compound BGC in the genome of T. versicolor.

Methodology:

-

Genome Mining:

-

Homology-Based Search:

-

Use the protein sequence of the characterized hirsutene synthase from Stereum hirsutum as a query for a BLASTp search against the predicted proteome of T. versicolor.

-

Analyze the genomic region surrounding the identified STS homolog for the presence of genes encoding P450s, dehydrogenases, and other tailoring enzymes typical of terpenoid BGCs.[2]

-

-

Transcriptomic Analysis:

-

Culture T. versicolor under conditions known to induce this compound production and a control condition with no production.

-

Perform RNA-Seq analysis on both cultures.

-

Identify upregulated genes in the this compound-producing culture.

-

Map these upregulated genes to the genome and look for co-regulated gene clusters that include an STS and tailoring enzymes.

-

Protocol for Heterologous Expression and Functional Characterization of a Fungal Sesquiterpene Synthase

Objective: To confirm the function of a candidate hirsutene synthase gene from the putative this compound BGC.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from T. versicolor mycelia and synthesize cDNA.

-

Amplify the full-length coding sequence of the candidate STS gene using PCR with specific primers.

-

Clone the PCR product into a suitable yeast expression vector (e.g., pESC-URA).[14]

-

-

Heterologous Expression in Saccharomyces cerevisiae :

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11, which is engineered for enhanced FPP production).

-

Culture the transformed yeast in an appropriate selective medium to induce gene expression.

-

-

Product Extraction and Analysis:

-

Extract the sesquiterpene products from the yeast culture using an organic solvent overlay (e.g., dodecane or hexanes).

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

-

Compare the mass spectrum of the product with a hirsutene standard or with published mass spectra to confirm its identity.

-

Protocol for In Vitro Assay of Cytochrome P450 Monooxygenases

Objective: To determine the function of candidate P450s from the this compound BGC.

Methodology:

-

Heterologous Expression and Microsome Preparation:

-

Clone the candidate P450 gene and a cytochrome P450 reductase (CPR) gene from T. versicolor into a yeast expression vector.

-

Co-express the P450 and CPR in S. cerevisiae.

-

Isolate the microsomal fraction from the yeast cells, which will contain the membrane-bound P450 and CPR enzymes.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the microsomal preparation, a buffer solution, NADPH as a cofactor, and the substrate (e.g., hirsutene or a later-stage intermediate).

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Analyze the extracted products by GC-MS or LC-MS to identify the hydroxylated or otherwise modified products.

-

The structure of the product can be determined by comparison with authentic standards or by NMR spectroscopy if sufficient material can be produced.

-

Mandatory Visualizations

Experimental Workflow for BGC Identification and Characterization

The following diagram outlines a typical workflow for the discovery and functional characterization of a fungal sesquiterpenoid biosynthetic gene cluster.

Conclusion

The biosynthesis of this compound in Trametes versicolor represents a fascinating example of fungal secondary metabolism, leading to a molecule of significant therapeutic interest. While the complete pathway remains to be definitively established, the groundwork laid by research into hirsutane biosynthesis in other fungi provides a robust hypothesis for the key enzymatic steps. This technical guide has outlined this putative pathway, from the central precursor FPP to the final complex structure of this compound. The provided experimental protocols offer a clear and actionable framework for researchers to identify the specific genes and characterize the enzymes responsible for each step in the pathway. The elucidation of the this compound biosynthetic pathway will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for the development of engineered microbial strains for the sustainable and high-titer production of this valuable pharmaceutical compound.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. oipub.com [oipub.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. floraandfona.org.in [floraandfona.org.in]

- 13. Frontiers | Discovery of an Abundance of Biosynthetic Gene Clusters in Shark Bay Microbial Mats [frontiersin.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]

Coriolin: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolin is a sesquiterpene lactone isolated from the fungus Coriolus consors. As a member of the hirsutane family of natural products, it has garnered interest within the scientific community for its potential biological activities, including antitumor properties.[1][2] A thorough understanding of its physicochemical properties and stability is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known characteristics of this compound, outlines experimental protocols for its analysis, and discusses its potential mechanisms of action.

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and biological activity. While extensive experimental data for this compound is not widely published, its key properties are summarized below based on available data and structural analysis.[3]

| Property | Value | Source / Method |

| Molecular Formula | C₁₅H₂₀O₅ | PubChem[3] |

| Molecular Weight | 280.32 g/mol | Computed by PubChem[3] |

| IUPAC Name | (1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.0¹,¹¹.0³,⁷]dodecane-9,2'-oxirane]-10-one | Computed by Lexichem[3] |

| CAS Number | 33404-85-2 | CAS Common Chemistry[3] |

| Melting Point | Not available in searched literature. | - |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | Structural Analogy |

| LogP (calculated) | -0.1 | Computed by XLogP3[3] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound. Based on its known structure, the following spectral characteristics are expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

-

O-H stretching: A broad band in the region of 3550-3200 cm⁻¹ due to the hydroxyl groups.[4]

-

C-H stretching (sp³): Strong absorptions in the 2960-2850 cm⁻¹ range.[5]

-

C=O stretching (lactone): A strong, sharp peak around 1780-1710 cm⁻¹.[4]

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the alcohol, ether, and lactone functionalities.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of this compound.

-

¹H NMR: The spectrum would be complex, with signals corresponding to the methyl groups, methine protons, and methylene protons. The protons attached to carbons bearing hydroxyl groups would appear in the downfield region. Due to the rigid polycyclic structure, complex spin-spin coupling patterns are expected.

-

¹³C NMR: The spectrum would display 15 distinct carbon signals, including those for the carbonyl carbon of the lactone, carbons attached to oxygen (alcohols, ether, epoxide), and aliphatic carbons.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M+) or a protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound (280.32 Da).[3]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl groups and the cleavage of the polycyclic ring system.[7][8]

Stability Profile

The stability of a potential drug candidate is a critical factor in its development. While specific stability studies on this compound are limited, a study on derivatives of the related this compound B suggests that some of these compounds are more stable in acidic or alkaline solutions than their parent compounds, indicating potential stability challenges for the core structure.[9] The stability of this compound should be evaluated under various stress conditions.

| Condition | Expected Stability / Potential Degradation Pathway |

| Hydrolytic (Acidic/Basic) | The lactone and epoxide functional groups are susceptible to hydrolysis under both acidic and basic conditions. This could lead to ring-opening of the lactone to form a hydroxy carboxylic acid, and the epoxide ring could open to form a diol.[10] |

| Oxidative | The secondary alcohol groups are susceptible to oxidation, which could lead to the formation of ketone derivatives.[11] |

| Photolytic | Exposure to light, particularly UV radiation, can lead to degradation. Photostability studies are necessary to determine the extent of this degradation. |

| Thermal | Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the physicochemical and stability properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the recommended "shake-flask" method for solubility determination.

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Solute: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: At various time points (e.g., 24, 48, 72 hours), withdraw a sample from each container. The solution should be clarified by centrifugation or filtration to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Confirmation: Equilibrium is confirmed when the concentration of this compound in solution does not significantly change between consecutive time points.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

-

Forced Degradation: Subject this compound to stress conditions to intentionally generate degradation products.

-

Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat.

-

Photodegradation: Expose the compound in solution and as a solid to a light source (e.g., Xenon lamp).

-

-

HPLC Method Development:

-

Column Selection: Screen various reversed-phase HPLC columns (e.g., C18, C8) to achieve optimal separation.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to resolve the parent this compound peak from all degradation product peaks.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathways

The antitumor activity of this compound has been noted in the literature, though the specific molecular mechanisms and signaling pathways are not yet fully elucidated.[1][12] Many sesquiterpene lactones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common pathway implicated in the action of natural product anticancer agents is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. While the direct effect of this compound on this pathway has not been definitively established, it represents a plausible mechanism of action that warrants investigation.

It is important to distinguish this compound from other similarly named compounds. For instance, Corylin has been shown to inhibit the NF-κB signaling pathway, and Corilagin has been found to induce apoptosis through the mitochondrial and death receptor pathways.[13][14] These findings are not directly attributable to this compound without specific experimental evidence.

Below is a representative diagram of a generalized apoptosis signaling pathway that is a common target for anticancer compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability of a natural product like this compound.

Conclusion

This compound is a structurally complex sesquiterpene lactone with potential as an antitumor agent. This guide has summarized its core physicochemical properties and highlighted the need for further experimental investigation into its solubility, melting point, and stability. The provided experimental protocols offer a framework for researchers to conduct these necessary studies. While its precise mechanism of action requires further elucidation, its structural class suggests that the induction of apoptosis is a probable route. A comprehensive understanding of these fundamental characteristics is essential for any future drug development efforts involving this compound.

References

- 1. Syntheses of corliolin, 1-deoxy-1-ketothis compound and 1,8-dideoxy-1,8-diketothis compound from this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The total synthesis of (+/-)-coriolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1aS,2'S,3aS,3bR,4R,6aS,7S,7aR)-Hexahydro-4,7-dihydroxy-3a,5,5-trimethylspiro(cyclopenta(4,5)pentaleno(1,6a-b)oxirene-3(3aH),2'-oxiran)-2(1aH)-one | C15H20O5 | CID 10869683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical modification of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of coriolan, an antitumor polysaccharide, produced by Coriolus versicolor Iwade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Corylin inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Anticancer Mechanisms of Coriolin and Structurally Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The query for the mechanism of action of "Coriolin" in cancer cells reveals a landscape of similarly named yet chemically distinct compounds, each with unique anticancer properties. While this compound, a hispidane sesquiterpene isolated from the fungus Coriolus consors, has been a subject of interest primarily in the field of total synthesis, detailed mechanistic studies on its anticancer activity are limited in publicly available literature. However, the search for "this compound" frequently intersects with studies on three other compounds: Corylin , a flavonoid; (S)-Coriolic acid , a fatty acid; and Coriloxin , a fungal metabolite. This guide provides an in-depth technical overview of the available information on the anticancer mechanisms of these three compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Corylin: A Flavonoid Targeting Key Oncogenic Pathways

Corylin, a flavonoid isolated from the fruit of Psoralea corylifolia, has demonstrated significant anticancer activity in various cancer models, including ovarian, oral squamous, breast, and hepatocellular carcinomas. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Core Mechanisms of Action

-

Inhibition of STAT3 Signaling: Corylin has been shown to downregulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its nuclear translocation and subsequent transcription of target genes involved in cell proliferation and survival, such as c-myc, Mcl-1, and survivin.[1]

-

Induction of Apoptosis: Corylin induces apoptosis through the mitochondrial-mediated pathway, characterized by the disruption of the mitochondrial membrane potential and the activation of caspases, including caspase-3, -7, and -8.[1]

-

Cell Cycle Arrest: This flavonoid causes G0/G1 phase cell cycle arrest by modulating the levels of key regulatory proteins, including the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[1]

-

Downregulation of c-Myc: In oral squamous cell carcinoma, corylin has been shown to suppress the expression of the proto-oncogene c-Myc, a critical driver of cell proliferation and survival.[1]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Corylin in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| OECM1 | Oral Squamous Cell Carcinoma | 36.22 | Not Specified |

| SAS | Oral Squamous Cell Carcinoma | 37.09 | Not Specified |

| MCF-7 | Breast Cancer | 10.58 | Not Specified |

| MDA-MB-231 | Breast Cancer | 13.59 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 10 | 72 |

| Huh7 | Hepatocellular Carcinoma | 30 | 72 |

Data sourced from multiple studies.[1][2][3]

Signaling Pathway and Experimental Workflow Diagrams

// Nodes Corylin [label="Corylin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_p [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3\n(Nuclear Translocation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Genes\n(c-myc, Mcl-1, survivin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Survival [label="Proliferation &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinD1_CDK4 [label="Cyclin D1 / CDK4", fillcolor="#FBBC05", fontcolor="#202124"]; pRb [label="p-Rb", fillcolor="#FBBC05", fontcolor="#202124"]; G1_Arrest [label="G1 Phase Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase Cascade\n(Caspase-8, -3, -7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Corylin -> STAT3_p [label="Inhibits", color="#EA4335"]; STAT3_p -> STAT3 [color="#5F6368"]; STAT3 -> Target_Genes [color="#5F6368"]; Target_Genes -> Proliferation_Survival [color="#5F6368"]; Corylin -> CyclinD1_CDK4 [label="Inhibits", color="#EA4335"]; CyclinD1_CDK4 -> pRb [color="#5F6368"]; pRb -> G1_Arrest [label="Leads to", color="#5F6368"]; Corylin -> Mitochondria [label="Disrupts\nMembrane Potential", color="#EA4335"]; Mitochondria -> Caspases [label="Activates", color="#5F6368"]; Caspases -> Apoptosis [color="#5F6368"]; } . Caption: Corylin inhibits STAT3 phosphorylation and Cyclin D1/CDK4, leading to decreased proliferation and G1 arrest, while also inducing apoptosis via the mitochondrial pathway.

// Nodes start [label="Start: Treat cells with Corylin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis & Protein Quantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer to Membrane"]; blocking [label="Blocking"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-p-STAT3, anti-STAT3, anti-Cyclin D1)"]; secondary_ab [label="Secondary Antibody Incubation"]; detection [label="Chemiluminescent Detection"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> lysis; lysis -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; } . Caption: A generalized workflow for Western blot analysis to detect protein expression changes induced by Corylin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Corylin for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength to determine cell viability.

Western Blot Analysis for STAT3 Phosphorylation

-

Culture and treat cancer cells with different concentrations of Corylin.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-STAT3 and total STAT3.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Treat cells with Corylin for the indicated time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

After treatment with Corylin, harvest and fix the cells in cold 70% ethanol.[6][7]

-

Wash the fixed cells and treat with RNase A to remove RNA.[6][7]

-

Stain the cellular DNA with Propidium Iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7]

(S)-Coriolic Acid: A Fatty Acid Targeting Cancer Stem Cells

(S)-Coriolic acid, a metabolite of linoleic acid, has emerged as a promising agent against breast cancer stem cells (BCSCs). Its primary mechanism involves the downregulation of the proto-oncogene c-Myc and the inhibition of the mTOR signaling pathway.

Core Mechanisms of Action

-

Downregulation of c-Myc: (S)-Coriolic acid decreases both the transcriptional and translational levels of the c-Myc gene. This leads to the inhibition of mammosphere formation, a characteristic of cancer stem cell self-renewal, and the induction of apoptosis in BCSCs.[8]

-

Inhibition of mTOR Signaling: This fatty acid has been found to directly bind to and competitively inhibit the kinase activity of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.

-

Reduction of Cancer Stem Cell Markers: Treatment with (S)-Coriolic acid leads to a decrease in the population of cells with the CD44high/CD24low phenotype, which is characteristic of breast cancer stem cells.[8]

Quantitative Data

The following table presents the IC50 values and other quantitative effects of (S)-Coriolic acid.

| Assay | Cell Line | IC50 (µM) | Other Quantitative Effects |

| Cytotoxicity | MDA-MB-231 | 289.3 | Decrease in CD44high/CD24low population from 94.0% to 66.3% with 200 µM. |

| Cytotoxicity | MCF-7 | 386.9 | Increased late apoptosis in mammospheres from 5.7% to 39.6% with 150 µM. |

Data sourced from a study on breast cancer stem cells.[9]

Signaling Pathway and Experimental Workflow Diagrams

// Nodes S_Coriolic_Acid [label="(S)-Coriolic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_Myc [label="c-Myc\n(Transcription & Translation)", fillcolor="#FBBC05", fontcolor="#202124"]; Stemness_Genes [label="Stemness Genes\n(Nanog, Oct4)", fillcolor="#F1F3F4", fontcolor="#202124"]; BCSC_Self_Renewal [label="BCSC Self-Renewal\n(Mammosphere Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges S_Coriolic_Acid -> c_Myc [label="Inhibits", color="#EA4335"]; c_Myc -> Stemness_Genes [color="#5F6368"]; Stemness_Genes -> BCSC_Self_Renewal [color="#5F6368"]; S_Coriolic_Acid -> mTOR [label="Inhibits", color="#EA4335"]; mTOR -> Cell_Growth [color="#5F6368"]; c_Myc -> Apoptosis [label="Leads to", style=dashed, color="#5F6368"]; } . Caption: (S)-Coriolic acid downregulates c-Myc, inhibiting BCSC self-renewal, and inhibits mTOR, leading to reduced cell growth and apoptosis.

// Nodes start [label="Start: Prepare single-cell suspension", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate [label="Plate cells in ultra-low\nattachment plates"]; treat [label="Treat with (S)-Coriolic Acid"]; incubate [label="Incubate for 5-10 days"]; quantify [label="Quantify number and size\nof mammospheres"]; end [label="End: Assess self-renewal capacity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> plate; plate -> treat; treat -> incubate; incubate -> quantify; quantify -> end; } . Caption: Workflow for the mammosphere formation assay to evaluate the effect of (S)-Coriolic acid on cancer stem cell self-renewal.

Experimental Protocols

Mammosphere Formation Assay

-

Prepare a single-cell suspension of breast cancer cells.

-

Plate the cells in ultra-low attachment plates in a serum-free mammosphere culture medium.

-

Treat the cells with various concentrations of (S)-Coriolic acid.

-

Incubate for 5-10 days to allow for the formation of mammospheres.

-

Quantify the number and size of the mammospheres using a microscope.[10]

Western Blot for c-Myc Protein Expression

-

After treating cells with (S)-Coriolic acid, lyse the cells in RIPA buffer with protease inhibitors.

-

Quantify the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against c-Myc.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the c-Myc protein band using a chemiluminescence substrate.

Flow Cytometry for CD44/CD24 Analysis

-

Treat breast cancer cells with (S)-Coriolic acid.

-

Harvest the cells and prepare a single-cell suspension.

-

Incubate the cells with fluorescently-conjugated antibodies against CD44 and CD24.

-

Wash the cells to remove unbound antibodies.

-

Analyze the cell populations using a flow cytometer to determine the percentage of CD44high/CD24low cells.[11]

Coriloxin: A Fungal Metabolite Targeting Proliferation and Migration

Coriloxin, isolated from the fermented broths of Nectria balsamea, has demonstrated antitumor effects in human lung adenocarcinoma cells. Its mechanism of action centers on the inhibition of key signaling pathways that regulate cell proliferation, migration, and invasion.

Core Mechanisms of Action

-

Inhibition of ERK/AKT Signaling: Coriloxin suppresses the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), two critical kinases in signaling pathways that promote cell survival and proliferation.[12]

-

Suppression of Cell Proliferation and Migration: By inactivating the ERK and AKT pathways, Coriloxin significantly inhibits the proliferative, migratory, and clonogenic abilities of lung adenocarcinoma cells.[13]

-

Regulation of Epithelial-Mesenchymal Transition (EMT): Coriloxin has been shown to regulate EMT, a process crucial for cancer cell invasion and metastasis.[12]

Quantitative Data

The following table provides the IC50 values for Coriloxin in different lung cell lines.

| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |

| A549 | Lung Adenocarcinoma | 137.04 | 72 |

| CL1-5 | Lung Adenocarcinoma | 48.72 | 72 |

| BEAS2B | Normal Bronchial Epithelial | 197.63 | 72 |

Data sourced from a study on human lung adenocarcinoma cells.[13]

Signaling Pathway and Experimental Workflow Diagrams

// Nodes Coriloxin [label="Coriloxin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#FBBC05", fontcolor="#202124"]; p_AKT [label="p-AKT", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration_Invasion [label="Migration & Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Coriloxin -> p_ERK [label="Inhibits", color="#EA4335"]; Coriloxin -> p_AKT [label="Inhibits", color="#EA4335"]; p_ERK -> Proliferation [color="#5F6368"]; p_AKT -> Proliferation [color="#5F6368"]; p_ERK -> Migration_Invasion [color="#5F6368"]; p_AKT -> Migration_Invasion [color="#5F6368"]; } . Caption: Coriloxin inhibits the phosphorylation of ERK and AKT, leading to the suppression of cancer cell proliferation, migration, and invasion.

// Nodes start [label="Start: Create a 'wound' in a confluent\ncell monolayer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Treat cells with Coriloxin"]; incubate [label="Incubate and acquire images\nat different time points"]; measure [label="Measure the wound closure area"]; end [label="End: Determine the effect on\ncell migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treat; treat -> incubate; incubate -> measure; measure -> end; } . Caption: Workflow for a wound-healing assay to assess the effect of Coriloxin on cancer cell migration.

Experimental Protocols

Cell Proliferation Assay

-

Seed lung cancer cells in a multi-well plate.

-

Treat the cells with various concentrations of Coriloxin for 24, 48, or 72 hours.

-

Assess cell proliferation using a suitable method, such as the MTT assay or real-time cell analysis.[13]

Western Blot for ERK/AKT Phosphorylation

-

Treat lung adenocarcinoma cells with Coriloxin for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT.

-

Use appropriate HRP-conjugated secondary antibodies for detection.

-

Visualize the protein bands using a chemiluminescence-based detection system.[12]

Cell Migration (Wound-Healing) Assay

-

Grow cells to a confluent monolayer in a culture plate.

-

Create a scratch or "wound" in the monolayer with a sterile pipette tip.[14]

-

Wash with PBS to remove detached cells.

-

Add fresh media containing different concentrations of Coriloxin.

-

Capture images of the wound at the beginning and at various time points.

-

Measure the rate of wound closure to assess cell migration.[14]

Cell Invasion Assay (Transwell Assay)

-

Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[15]

-

Seed cancer cells in the upper chamber in serum-free media containing Coriloxin.

-

Add media with a chemoattractant (e.g., FBS) to the lower chamber.[15]

-

Incubate to allow cells to invade through the matrix and membrane.

-

Fix, stain, and count the cells that have invaded to the lower surface of the membrane.[15]

This compound: A Sesquiterpene with Underexplored Anticancer Mechanisms

Conclusion

While the anticancer mechanism of this compound remains to be fully elucidated, the similarly named compounds Corylin, (S)-Coriolic acid, and Coriloxin have been shown to be potent inhibitors of cancer cell growth and survival through distinct and well-defined mechanisms. Corylin targets key signaling pathways like STAT3 and c-Myc, (S)-Coriolic acid shows promise in targeting cancer stem cells via c-Myc and mTOR inhibition, and Coriloxin effectively curtails cancer cell proliferation and migration by suppressing the ERK/AKT pathway. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration of these and other natural compounds for cancer therapy.

References

- 1. Corylin attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Corylin increases the sensitivity of hepatocellular carcinoma cells to chemotherapy through long noncoding RNA RAD51-AS1-mediated inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. docs.research.missouri.edu [docs.research.missouri.edu]

- 13. Coriloxin Exerts Antitumor Effects in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 15. corning.com [corning.com]

- 16. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Coriolin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolin, a sesquiterpene lactone isolated from the fungus Coriolus consors, and its derivatives have demonstrated significant biological activities, including potent antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of the biological actions of this compound and its key derivatives, Diketothis compound B and 5-ketothis compound B. The primary mechanism of action involves the inhibition of Na+/K+-ATPase, a critical ion pump in the cell membrane, which subsequently triggers a cascade of downstream signaling events culminating in cell growth arrest and apoptosis. This document details the known quantitative biological data, provides in-depth experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

This compound is a hirsutane-type sesquiterpenoid that has garnered interest for its pronounced biological effects. As an antineoplastic antibiotic, its potential in cancer therapy has been an area of active investigation. Chemical modifications of the this compound backbone have led to the synthesis of several derivatives, with Diketothis compound B and 5-ketothis compound B being among the most studied. These derivatives have shown comparable or enhanced antitumor and antibacterial activities, suggesting the potential for structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.

Quantitative Biological Data

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Citation |

| This compound | HeLa | Data not available in searched literature | |

| L1210 (Leukemia) | Data not available in searched literature | ||

| Ehrlich Ascites Carcinoma | Data not available in searched literature | ||

| Diketothis compound B | HeLa | Data not available in searched literature | |

| L1210 (Leukemia) | Data not available in searched literature | [1] | |

| 5-ketothis compound B | Various | Data not available in searched literature |

Table 2: Antibacterial Activity of this compound and Its Derivatives (MIC Values)

| Compound | Bacterial Strain | MIC (µg/mL) | Citation |

| This compound | Staphylococcus aureus | Data not available in searched literature | |

| Escherichia coli | Data not available in searched literature | ||

| Diketothis compound B | Various | Data not available in searched literature | |

| 5-ketothis compound B | Various | Data not available in searched literature |

Table 3: Inhibition of Na+/K+-ATPase by this compound

| Compound | Enzyme Source | IC50 (µM) | Citation |

| This compound | Various | Data not available in searched literature |

Note: The absence of specific quantitative data in the tables highlights a significant gap in the publicly accessible literature and underscores the need for further quantitative studies on these compounds.

Mechanism of Action: Inhibition of Na+/K+-ATPase and Downstream Signaling

The primary molecular target of this compound and its derivatives is the Na+/K+-ATPase, an integral membrane protein essential for maintaining cellular ion homeostasis. Inhibition of this pump disrupts the sodium and potassium gradients across the cell membrane, leading to a series of intracellular signaling events.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by the inhibition of Na+/K+-ATPase by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Cytotoxicity Assay: MTT Assay

This protocol is used to assess the effect of this compound and its derivatives on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, L1210)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antibacterial Assay: Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity of this compound and its derivatives.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Muller-Hinton Agar (MHA)

-

Sterile petri dishes

-

This compound or its derivatives (dissolved in a suitable solvent)

-

Sterile cork borer (6-8 mm diameter)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate Plates: Spread the bacterial inoculum evenly onto the surface of MHA plates using a sterile swab.

-

Create Wells: Use a sterile cork borer to create wells in the agar.

-

Add Test Compounds: Add a defined volume (e.g., 50-100 µL) of the test compound, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the inhibition of Na+/K+-ATPase activity by this compound and its derivatives by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme or tissue homogenate

-

Assay Buffer (e.g., containing Tris-HCl, MgCl2, KCl, NaCl)

-

ATP solution

-

This compound or its derivatives

-

Ouabain (a known Na+/K+-ATPase inhibitor, for control)

-

Reagents for Pi detection (e.g., ammonium molybdate, ascorbic acid)

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In a microplate well, combine the assay buffer, the test compound (this compound/derivative) at various concentrations, and the Na+/K+-ATPase enzyme preparation. Prepare parallel wells with ouabain to determine ouabain-sensitive ATPase activity.

-

Initiate Reaction: Add ATP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid or sodium dodecyl sulfate).

-

Phosphate Detection: Add the colorimetric reagents for phosphate detection and allow color to develop.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

-

Data Analysis: Calculate the amount of Pi released and determine the percentage of inhibition of Na+/K+-ATPase activity for each concentration of the test compound to calculate the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant anticancer and antibacterial potential. Their well-defined mechanism of action, centered on the inhibition of Na+/K+-ATPase, provides a solid foundation for further drug development. This technical guide summarizes the current knowledge, highlights the need for more quantitative biological data, and provides detailed experimental protocols to aid researchers in this field. The visualization of the signaling pathway and experimental workflows is intended to facilitate a clearer understanding and guide future investigations into the therapeutic applications of these compelling molecules. Further studies focusing on obtaining precise quantitative data and exploring the in vivo efficacy and safety of this compound and its optimized derivatives are warranted.

References

Unveiling the Target: A Technical Guide to Coriolin Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolin, a sesquiterpene lactone isolated from the fungus Coriolus consors, has demonstrated significant antitumor and antibacterial activities. Understanding the precise molecular target of this compound is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the target identification and validation studies for this compound, with a focus on its interaction with the Na+/K+-ATPase pump. We will delve into the experimental methodologies, present key quantitative data, and visualize the relevant biological pathways and experimental workflows.

Target Identification: Pinpointing Na+/K+-ATPase

Initial investigations into the mechanism of action of this compound pointed towards its ability to disrupt fundamental cellular processes. A pivotal breakthrough in identifying its direct molecular target came from a Japanese patent application which disclosed that this compound and its derivatives are potent inhibitors of Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of animal cells.

The Na+/K+-ATPase: A Critical Cellular Machine

The Na+/K+-ATPase is a member of the P-type ATPase family and is composed of a catalytic α-subunit, a glycosylated β-subunit, and a regulatory FXYD subunit. The α-subunit contains the binding sites for ATP, Na+, and K+ ions, as well as for inhibitory compounds like cardiac glycosides. By hydrolyzing one molecule of ATP, the pump actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients. This process is crucial for various cellular functions, including nerve impulse transmission, muscle contraction, and maintenance of cell volume. Its critical role in cell survival and proliferation has made it an attractive target for cancer therapy.[1][2]

Target Validation: Experimental Evidence for Na+/K+-ATPase Inhibition

Following the initial identification, subsequent studies have focused on validating Na+/K+-ATPase as the legitimate target of this compound. This validation process involves a series of biochemical and cellular assays to demonstrate direct interaction and functional inhibition.

Quantitative Analysis of this compound's Inhibitory Activity

Biochemical assays are central to validating the inhibitory effect of this compound on Na+/K+-ATPase. These assays typically measure the enzymatic activity of purified Na+/K+-ATPase in the presence of varying concentrations of the inhibitor.

| Compound | Target Enzyme | Assay Type | IC50 Value | Source Organism for Enzyme |

| This compound | Na+/K+-ATPase | ATPase activity assay | Data not available in public literature | Not specified |

| Diketothis compound B | Na+/K+-ATPase | ATPase activity assay | Data not available in public literature | Not specified |

| Ouabain (Control) | Na+/K+-ATPase | ATPase activity assay | ~10-100 nM (Varies with isoform) | Various |

Experimental Protocols

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ATP hydrolysis. The release of inorganic phosphate (Pi) from ATP is a direct measure of the pump's activity.

Principle: The assay measures the amount of Pi liberated from ATP by the Na+/K+-ATPase. The difference in Pi production in the presence and absence of a specific inhibitor (like ouabain or this compound) represents the Na+/K+-ATPase-specific activity.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney or brain)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

-

ATP solution

-

This compound (or its derivatives) at various concentrations

-

Ouabain (as a positive control inhibitor)

-

Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

-

Add varying concentrations of this compound (or a control inhibitor) to the wells of a microplate. Include a control group with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS or a strong acid).

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of Na+/K+-ATPase by this compound has significant downstream consequences on cellular signaling pathways, contributing to its antitumor effects.

Signaling Cascade Triggered by Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular Na+ and a decrease in intracellular K+ concentrations. This disruption of the ion balance can trigger a cascade of events, including:

-

Increased Intracellular Calcium: The altered Na+ gradient affects the function of the Na+/Ca2+ exchanger, leading to an influx of Ca2+.

-

Activation of Signaling Pathways: Changes in ion concentrations and the binding of inhibitors to the Na+/K+-ATPase can activate various signaling pathways, such as the Src kinase and MAPK/ERK pathways, which can influence cell proliferation, apoptosis, and differentiation.

-

Induction of Apoptosis: Sustained disruption of ion homeostasis and aberrant signaling can lead to programmed cell death (apoptosis) in cancer cells.

Caption: Signaling pathway initiated by this compound-mediated inhibition of Na+/K+-ATPase.